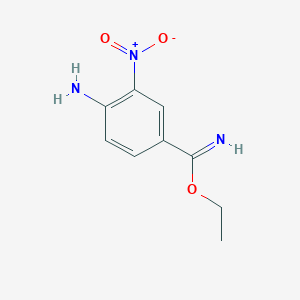

Ethyl 4-amino-3-nitrobenzimidate

Description

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry

The true value of Ethyl 4-amino-3-nitrobenzimidate lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient pathways to these structures is a primary goal of organic synthesis.

The arrangement of the amino and nitro groups on the aromatic ring is particularly strategic. The selective reduction of the nitro group to a second amino function would generate a 1,2-diaminoarene derivative. This resulting ortho-diamine structure is a classic precursor for the formation of benzimidazoles, a privileged scaffold in drug discovery, through an intramolecular cyclization reaction. In this potential transformation, one of the amino groups would act as a nucleophile, attacking the electrophilic carbon of the imidate group to forge the five-membered imidazole (B134444) ring.

Furthermore, the imidate functional group itself is a reactive entity. It can be considered a masked carboxylic ester and serves as a precursor to other functional groups. For instance, its reaction with amines can lead to the formation of amidines, which are also important building blocks in medicinal chemistry. wikipedia.org The presence of the amino and nitro substituents provides an opportunity to study their electronic influence on the reactivity of the imidate group, offering insights into reaction mechanisms and substituent effects.

Historical Evolution of Benzimidate Chemistry Relevant to the Compound

The chemistry of imidates, and by extension this compound, has its roots in the late 19th century with the pioneering work of German chemist Adolf Pinner. In 1877, Pinner reported that nitriles react with alcohols in the presence of a strong acid, such as hydrogen chloride, to form a class of compounds he identified as imidate hydrochlorides. numberanalytics.comjk-sci.comrroij.comnih.gov This reaction, now universally known as the Pinner reaction , became the foundational method for synthesizing imidates and remains a cornerstone of imidate chemistry. numberanalytics.comjk-sci.comnumberanalytics.com

The initial products of the Pinner reaction, often called "Pinner salts," were found to be highly reactive and versatile intermediates. wikipedia.orgjk-sci.comsynarchive.com Researchers quickly discovered that these salts could be converted into a variety of other functional groups. For example, hydrolysis of Pinner salts with water yields esters, while reaction with ammonia or amines affords amidines. wikipedia.org This suite of transformations established imidates as valuable synthetic precursors.

The evolution of imidate chemistry has seen the development of milder and more general methods for their synthesis, including Lewis acid-promoted versions of the Pinner reaction and the alkylation of amides. nih.govgoogle.com These advancements have expanded the scope of accessible imidate structures, allowing for the preparation of highly functionalized molecules like this compound, and enabling their use in increasingly complex synthetic strategies, including the construction of heterocycles and natural products. rroij.comnumberanalytics.com

Fundamental Structural Features and Inferred Reactivity Potential

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.21 g/mol |

| IUPAC Name | ethyl 4-amino-3-nitrobenzenecarboximidate |

| Core Structure | Benzene (B151609) Ring |

| Key Functional Groups | 1. Ethyl Imidate [-C(=NH)OCH₂CH₃] 2. Primary Amino Group [-NH₂] 3. Nitro Group [-NO₂] |

The reactivity of this compound can be inferred by considering the individual and collective behavior of its functional components:

The Ethyl Imidate Group: This group is the most reactive site for nucleophilic attack. The carbon atom double-bonded to nitrogen is electrophilic and susceptible to attack by various nucleophiles.

Hydrolysis: In the presence of aqueous acid, the imidate group is expected to undergo hydrolysis to yield the corresponding ester, Ethyl 4-amino-3-nitrobenzoate, and ammonia. datapdf.comacs.orgsserc.org.uk Basic hydrolysis is also a common reaction for imidates. libretexts.org

Amidination: Reaction with primary or secondary amines would likely replace the ethoxy group to form a substituted amidine. wikipedia.org

Orthoester Formation: Treatment with excess ethanol (B145695) under acidic conditions could lead to the formation of an orthoester. wikipedia.org

The Nitro Group: The aromatic nitro group is well-known for its ability to be reduced to a primary amine. This transformation is a pivotal step in many synthetic sequences.

Selective Reduction: A key reaction would be the selective reduction of the nitro group to an amine, yielding Ethyl 3,4-diaminobenzimidate. This can be achieved using various reagents, such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic medium, or through catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The choice of reagent is critical to ensure that the imidate function remains intact.

The Amino Group and Aromatic Ring: The primary amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. Conversely, the nitro group is a strong electron-withdrawing group and a meta-director. The interplay of these two groups governs the reactivity of the benzene ring.

Intramolecular Cyclization Potential: The most significant inferred reactivity stems from the combination of these groups. Following the reduction of the nitro group, the resulting molecule, Ethyl 3,4-diaminobenzimidate, is perfectly poised for an intramolecular cyclization. The nucleophilic ortho-amino group can attack the electrophilic imidate carbon, leading to the formation of a 2-ethoxy-1H-benzimidazole derivative. This type of cyclization is a powerful and common strategy for building heterocyclic rings. nih.gov

Table 2: Inferred Reactivity of this compound

| Reactant(s) / Condition | Functional Group(s) Involved | Potential Product(s) | Reaction Type |

| H₂O, H⁺ | Ethyl Imidate | Ethyl 4-amino-3-nitrobenzoate | Hydrolysis |

| Fe, HCl or SnCl₂ | Nitro Group | Ethyl 3,4-diaminobenzimidate | Reduction |

| 1. Fe, HCl 2. Heat | Nitro Group, Ethyl Imidate | 2-Ethoxy-1H-benzimidazole derivative | Reduction followed by Intramolecular Cyclization |

| R-NH₂ (Amine) | Ethyl Imidate | N-substituted-4-amino-3-nitrobenzamidine | Amidination |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-nitrobenzenecarboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZBKBNXWMLBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Amino 3 Nitrobenzimidate

Established Synthetic Routes and Reaction Pathways

The synthesis of ethyl 4-amino-3-nitrobenzimidate is best approached through a well-defined pathway that first constructs the substituted benzonitrile (B105546) ring and then elaborates the nitrile functional group into the desired ethyl imidate.

The logical precursor to this compound is 4-amino-3-nitrobenzonitrile (B23877). The synthesis of this intermediate has been described and begins with 4-acetamidobenzonitrile. prepchem.com This starting material is chosen for its commercial availability and the protective nature of the acetamido group, which directs nitration to the desired position and prevents unwanted side reactions on the amino group.

Nitration: Introduction of a nitro group onto the aromatic ring of 4-acetamidobenzonitrile.

Deprotection: Removal of the acetyl group to reveal the free amine, yielding 4-amino-3-nitrobenzonitrile.

Imidate formation: Conversion of the nitrile group into an ethyl imidate functionality using the Pinner reaction.

This stepwise approach allows for the controlled introduction of the required functional groups, minimizing the formation of isomers and byproducts.

The formation of this compound proceeds through a series of well-understood reaction mechanisms.

The synthesis of the precursor, 4-amino-3-nitrobenzonitrile, commences with the electrophilic aromatic substitution of 4-acetamidobenzonitrile. In the presence of a nitrating agent, such as potassium nitrate (B79036) in concentrated sulfuric acid, the nitro group is introduced ortho to the activating acetamido group. Following nitration, the protective acetyl group is removed by acid-catalyzed hydrolysis, typically by refluxing in aqueous hydrochloric acid, to yield 4-amino-3-nitrobenzonitrile. prepchem.com

The final and crucial step is the Pinner reaction, which converts the nitrile to the ethyl benzimidate. wikipedia.orgnumberanalytics.com This reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride, in the presence of ethanol (B145695). nrochemistry.comjk-sci.com The mechanism proceeds as follows:

Protonation of the nitrile: The nitrile nitrogen is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. numberanalytics.com

Nucleophilic attack by alcohol: A molecule of ethanol acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester intermediate. numberanalytics.com

Deprotonation: The intermediate is deprotonated to yield the ethyl imidate, which is typically isolated as its hydrochloride salt, known as a Pinner salt. wikipedia.orgjk-sci.com

The reaction must be carried out under anhydrous conditions, as the presence of water would lead to the hydrolysis of the imidate to form an ester. wikipedia.org

While the stepwise synthesis described above is the most logical approach, it is worth noting that multi-component reactions for the synthesis of complex molecules are a significant area of research in organic chemistry. However, for the specific synthesis of this compound, a one-pot, multi-component approach starting from simpler precursors is not well-established and would likely suffer from a lack of selectivity due to the multiple reactive sites and functional group transformations required. The stepwise approach ensures higher yields and purity of the final product.

Optimization of Reaction Conditions and Process Parameters

The Pinner reaction is traditionally catalyzed by strong Brønsted acids, with anhydrous hydrogen chloride being the most common choice. numberanalytics.comnih.govd-nb.info The concentration of the acid catalyst is crucial; a sufficient amount is required to fully protonate the nitrile and drive the reaction forward. Lewis acids have also been reported to promote Pinner-type reactions, offering an alternative catalytic system. nih.govd-nb.info

For the synthesis of this compound, the choice of catalyst must take into account the stability of the functional groups on the aromatic ring. The amino and nitro groups are generally stable under the acidic conditions of the Pinner reaction. However, excessively harsh conditions could potentially lead to side reactions. The optimal catalyst system would provide a high yield of the desired imidate while minimizing degradation of the starting material or product.

| Catalyst System | Advantages | Disadvantages |

| Anhydrous HCl | Readily available, well-established for Pinner reactions. | Requires handling of corrosive gas, strictly anhydrous conditions necessary. |

| Lewis Acids (e.g., TMSOTf, Hf(OTf)₄) | Can be milder, may offer different selectivity. nih.govd-nb.info | Can be expensive, may require specific solvents and conditions. |

This table is generated based on general principles of the Pinner reaction and may not reflect specific experimental data for the synthesis of this compound.

The choice of solvent is critical in the synthesis of this compound. For the nitration and deprotection steps, the solvents are typically dictated by the reagents used (e.g., sulfuric acid, aqueous HCl).

In the Pinner reaction, ethanol serves as both the reactant and the solvent. It is imperative that the ethanol is anhydrous to prevent the formation of the corresponding ethyl benzoate (B1203000) as a byproduct. wikipedia.org The reaction is often carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imidate hydrochloride from decomposing. wikipedia.orgjk-sci.com The solubility of the 4-amino-3-nitrobenzonitrile precursor in ethanol is also a key consideration for ensuring an efficient reaction. If solubility is an issue, a co-solvent such as anhydrous chloroform (B151607) or dioxane may be employed, although this can complicate the reaction workup. organic-chemistry.org

| Solvent | Role | Key Considerations |

| Ethanol | Reactant and solvent | Must be anhydrous to prevent ester formation. |

| Dioxane/Chloroform | Co-solvent | Can improve solubility of the nitrile precursor; must be anhydrous. |

This table is generated based on general principles of the Pinner reaction and may not reflect specific experimental data for the synthesis of this compound.

Temperature, Pressure, and Stoichiometric Control in Production

Precise control over reaction parameters such as temperature, pressure, and stoichiometry is crucial for the successful and efficient production of this compound via the Pinner reaction. These parameters directly influence the reaction rate, yield, and purity of the final product.

Temperature Control: The Pinner reaction is typically conducted at low temperatures, often around 0°C. wikipedia.org This is because the intermediate Pinner salt (imidate hydrochloride) is thermodynamically unstable and can decompose at higher temperatures, potentially leading to the formation of unwanted byproducts such as amides and alkyl chlorides. wikipedia.org Maintaining a low temperature throughout the reaction, especially during the introduction of the acid catalyst, is therefore critical to maximize the yield of the desired imidate.

Pressure Control: The Pinner reaction is generally carried out at atmospheric pressure. The use of gaseous hydrogen chloride as a catalyst necessitates a well-ventilated setup to handle the corrosive and toxic gas safely. In a laboratory setting, this is typically achieved by bubbling dry HCl gas through the reaction mixture. For larger-scale production, a closed system with appropriate pressure monitoring and control would be necessary to ensure both safety and reaction efficiency.

Stoichiometric Control: The stoichiometry of the reactants and catalyst plays a significant role in the outcome of the Pinner reaction.

Nitrile to Alcohol Ratio: An excess of the alcohol (ethanol in this case) is often used to drive the reaction towards the formation of the imidate and to serve as a solvent for the reaction.

Acid Catalyst: A stoichiometric amount or a slight excess of the acid catalyst (hydrogen chloride) relative to the nitrile is typically employed to ensure complete protonation of the nitrile and facilitate the nucleophilic attack by the alcohol.

The following table summarizes the likely key parameters for the synthesis of this compound based on general principles of the Pinner reaction.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0 - 5 °C | To ensure the stability of the intermediate Pinner salt and minimize byproduct formation. wikipedia.org |

| Pressure | Atmospheric | Standard condition for the Pinner reaction. |

| Stoichiometry | ||

| 4-amino-3-nitrobenzonitrile | 1 equivalent | Limiting reagent. |

| Ethanol | Excess | Acts as both reactant and solvent, driving the equilibrium towards product formation. |

| Hydrogen Chloride | 1 - 1.2 equivalents | Ensures complete protonation of the nitrile. |

Advanced and Sustainable Synthetic Approaches

Green Chemistry Principles Applied to Benzimidate Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. acs.org Applying these principles to the synthesis of this compound could involve several strategies:

Use of Greener Solvents: The classical Pinner reaction often uses chlorinated solvents like chloroform in conjunction with the alcohol. organic-chemistry.org Green chemistry encourages the replacement of such hazardous solvents with more environmentally friendly alternatives. For instance, using an excess of ethanol as both the reactant and solvent would be a greener approach. Research into using ionic liquids or deep eutectic solvents as reaction media for Pinner-type reactions is also an emerging area. numberanalytics.com

Catalysis: While the Pinner reaction is acid-catalyzed, exploring heterogeneous acid catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles.

Microwave and Ultrasound Assisted Synthesis Techniques

Microwave and ultrasound irradiation are powerful tools in modern organic synthesis that can significantly accelerate reaction rates, improve yields, and often lead to cleaner reactions.

Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. mdpi.com For the synthesis of related benzimidazole (B57391) compounds, microwave irradiation has been shown to be highly effective, often leading to higher yields in shorter timeframes. mdpi.comresearchgate.netajol.info It is plausible that a microwave-assisted Pinner reaction could be developed for the synthesis of this compound, potentially at a controlled temperature to avoid decomposition of the Pinner salt.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. researchgate.netlew.ro Ultrasound has been successfully used to assist in the synthesis of various heterocyclic compounds, including benzimidazoles, often under milder conditions and with improved yields. researchgate.netlew.ro An ultrasound-assisted Pinner reaction could potentially offer a more energy-efficient and faster route to this compound.

The following table compares the potential advantages of these advanced techniques over conventional methods.

| Technique | Potential Advantages |

| Microwave-Assisted | - Rapid reaction rates- Higher yields- Improved purity |

| Ultrasound-Assisted | - Enhanced reaction rates- Milder reaction conditions- Improved mass transfer |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers numerous advantages for chemical production, including enhanced safety, better process control, and easier scalability.

For the synthesis of this compound, a continuous flow process based on the Pinner reaction could be designed. In such a setup, solutions of 4-amino-3-nitrobenzonitrile in ethanol and a solution of hydrogen chloride in an appropriate solvent would be continuously pumped and mixed in a microreactor or a packed-bed reactor. The small dimensions of these reactors allow for precise control over reaction temperature and residence time, which is particularly beneficial for managing the stability of the intermediate Pinner salt.

Key Advantages of Flow Chemistry for Benzimidate Production:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous materials like gaseous HCl and potentially unstable intermediates.

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling precise temperature control to prevent decomposition of the Pinner salt.

Improved Yield and Purity: The precise control over reaction parameters often leads to higher yields and purities of the desired product.

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch process.

While specific applications of flow chemistry for the synthesis of this compound have not been reported, the synthesis of other nitriles and related compounds in continuous flow has been successfully demonstrated. numberanalytics.com

Reactivity and Mechanistic Investigations of Ethyl 4 Amino 3 Nitrobenzimidate

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of ethyl 4-amino-3-nitrobenzimidate is governed by the interplay of its three key functional groups: the imidate ester, the nitro group, and the aromatic amino substituent. Each of these groups exhibits distinct reactivity, allowing for a range of chemical modifications.

Reactions Involving the Imidate Ester Functionality

The imidate ester group, -C(=NH)OEt, is a versatile functional group that can undergo nucleophilic attack at the imino carbon. This reactivity is somewhat analogous to that of esters, though the presence of the imino nitrogen modifies its behavior.

One of the primary reactions of imidate esters is their conversion to other functional groups. For instance, they can be hydrolyzed under acidic conditions to yield the corresponding ethyl ester, ethyl 4-amino-3-nitrobenzoate, and ammonia. Conversely, reaction with amines can lead to the formation of amidines. This transformation is particularly useful in the synthesis of more complex molecules and heterocyclic systems.

| Reactant | Product | Conditions | Reference |

| Water (acidic) | Ethyl 4-amino-3-nitrobenzoate | Low pH | General imidate reactivity |

| Amines | N-Substituted 4-amino-3-nitrobenzamidines | Varies | General imidate reactivity |

The imidate ester can also be a precursor for the formation of other heterocyclic systems through reactions with bifunctional nucleophiles.

Transformations at the Nitro Group: Reduction and Related Reactions

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. A key transformation of the nitro group is its reduction to an amino group (-NH₂). This reduction is a critical step in many synthetic pathways, particularly for the formation of ortho-diamino aromatics, which are precursors to benzimidazoles.

Several methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can be crucial to avoid the reduction of other functional groups. Common reducing agents include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. However, care must be taken as these conditions can sometimes affect other reducible groups.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Sodium Dithionite (B78146) (Na₂S₂O₄): This reagent is often used for the reduction of nitro groups in the presence of other sensitive functionalities and is particularly effective in the synthesis of benzimidazoles from o-nitroanilines in a one-pot reaction. bibliomed.org

The reduction of this compound would yield ethyl 3,4-diaminobenzimidate, a key intermediate for cyclization reactions.

| Reducing Agent | Product | Notes | Reference |

| H₂, Pd/C | Ethyl 3,4-diaminobenzimidate | Standard catalytic hydrogenation | scielo.org.mx |

| Sn/HCl | Ethyl 3,4-diaminobenzimidate | Classic reduction method | |

| Na₂S₂O₄ | Ethyl 3,4-diaminobenzimidate | Mild and selective | bibliomed.org |

Reactivity of the Aromatic Amino Substituent

The aromatic amino group (-NH₂) is a versatile functional group that can undergo a variety of reactions. It is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the strong deactivating effect of the nitro group and the steric hindrance from the adjacent imidate ester would likely diminish its directing influence.

Common reactions of the aromatic amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group or to introduce new functionalities.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

Cyclization and Heterocyclic Ring Formation Reactions

The strategic positioning of the amino and nitro groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

Utility in Benzimidazole (B57391) and Benzimidamide Synthesis

Benzimidazoles are a class of heterocyclic compounds with significant importance in medicinal chemistry. A common synthetic route to benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

The reduction of the nitro group in this compound to form ethyl 3,4-diaminobenzimidate sets the stage for intramolecular cyclization. This ortho-diamino intermediate can then cyclize to form a benzimidazole derivative. The cyclization can be promoted by heating or by the addition of an acid catalyst. The resulting product would be a 2-ethoxybenzimidazole, which could potentially rearrange or be further reacted.

Alternatively, if the imidate is first converted to an amidine by reaction with an amine, subsequent reduction of the nitro group and cyclization would lead to the formation of N-substituted 2-aminobenzimidazoles.

A more direct, one-pot synthesis of benzimidazoles from o-nitroanilines has been developed, often utilizing a reducing agent like sodium dithionite in the presence of an aldehyde. bibliomed.org A similar strategy could potentially be applied to this compound, where the imidate carbon acts as the electrophile for cyclization after the in-situ reduction of the nitro group.

| Precursor | Reaction | Product | Reference |

| Ethyl 3,4-diaminobenzimidate | Intramolecular cyclization | 2-Ethoxy-1H-benzo[d]imidazole derivative | Inferred |

| o-Nitroaniline and Aldehyde | Reductive cyclization (Na₂S₂O₄) | 2-Substituted benzimidazole | bibliomed.org |

Formation of Other Nitrogen-Containing Heterocycles

The versatile functionalities of this compound also allow for its potential use in the synthesis of other nitrogen-containing heterocycles. For example, the diamino intermediate, ethyl 3,4-diaminobenzimidate, could react with α-dicarbonyl compounds to form quinoxalines.

Furthermore, the reactivity of the amino group and the potential for diazotization open up pathways to other heterocyclic systems such as benzotriazoles. The imidate functionality itself can be a building block for heterocycles like pyrimidines or triazines when reacted with appropriate bifunctional reagents. orgsyn.org For instance, reaction with a β-dicarbonyl compound could potentially lead to the formation of a pyrimidine (B1678525) ring fused to the benzene (B151609) core.

Mechanistic Elucidation of Cyclocondensation Processes

The cyclocondensation of o-phenylenediamines is a fundamental route to benzimidazoles. In the case of this compound, the presence of the nitro and amino groups on the benzene ring, in addition to the ethyl imidate functionality, suggests a complex reactive landscape. The electron-withdrawing nature of the nitro group is expected to influence the nucleophilicity of the adjacent amino group, a key factor in the cyclization process.

Generally, the mechanism for such cyclocondensations involves the initial formation of a tetrahedral intermediate, followed by the elimination of a small molecule, such as ethanol (B145695) in this case, to form the stable benzimidazole ring. However, without specific studies on this compound, the precise pathway, including the rate-determining step and the influence of the nitro group on the reaction profile, remains a subject for empirical investigation.

Advanced Studies in Reaction Mechanisms

Advanced mechanistic studies, including kinetic analysis, isotopic labeling, and the characterization of intermediates, are crucial for a comprehensive understanding of a compound's reactivity. For this compound, such detailed investigations appear to be absent from the current body of scientific literature. The following sections outline the types of studies that would be necessary to elucidate its reaction mechanisms fully.

Kinetic Studies and Rate Law Determinations

To understand the factors governing the speed of reactions involving this compound, kinetic studies would be essential. These studies would involve systematically varying the concentrations of reactants and catalysts, as well as parameters like temperature and solvent, to determine the reaction order and the rate constant.

Hypothetical Kinetic Data for Cyclization of this compound

| Experiment | [this compound] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | Data not available |

| 2 | 0.2 | 0.01 | Data not available |

| 3 | 0.1 | 0.02 | Data not available |

This table illustrates the type of data that would be collected in kinetic experiments. The lack of available data prevents the population of this table.

From such data, a rate law of the form: Rate = k[this compound]^x[Catalyst]^y could be derived, providing significant insights into the reaction mechanism.

Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful technique for tracing the path of atoms during a chemical reaction. For instance, by synthesizing this compound with an ¹⁸O label in the ethoxy group of the imidate, one could determine whether the cyclization proceeds via an intermolecular or intramolecular mechanism by analyzing the distribution of the isotope in the products and byproducts.

Crossover experiments, where two similar but isotopically distinct reactants are allowed to react together, could further clarify the reaction pathway. The absence or presence of "crossed" products would provide strong evidence for or against intermolecular processes. To date, no such isotopic labeling or crossover experiments have been reported for this compound.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for confirming a proposed reaction mechanism. Techniques such as low-temperature NMR, flash photolysis, or trapping experiments with specific reagents could potentially be used to identify and study the transient species formed during the reactions of this compound. The identification of tetrahedral intermediates or other transient species would provide definitive evidence for the operative reaction mechanism. As with other advanced studies, there is no published research detailing the characterization of reactive intermediates for this specific compound.

Derivatization Strategies and Analogue Synthesis

Strategic Modification of the Imidate Ester Moiety

The imidate ester group is a key functional handle for derivatization, allowing for modifications through various reactions at the imidate carbon and the ester oxygen.

Transesterification: The ethyl group of the imidate ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base. nih.govmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of an alcohol on the imidate carbon, leading to a tetrahedral intermediate, which then collapses to form the new imidate and ethanol (B145695). masterorganicchemistry.com To drive the equilibrium towards the desired product, a large excess of the incoming alcohol is often employed. masterorganicchemistry.com

For instance, treatment of Ethyl 4-amino-3-nitrobenzimidate with methanol in the presence of a catalytic amount of sodium methoxide would be expected to yield Mthis compound. The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used. researchgate.netnih.govekb.eg

Amidation: The imidate ester can be converted to the corresponding amidine by reaction with a primary or secondary amine. This amidation reaction typically requires more forcing conditions than the amidation of a corresponding ester due to the lower electrophilicity of the imidate carbon. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by elimination of ethanol. Lewis acid catalysts can be employed to enhance the electrophilicity of the imidate carbon and facilitate the reaction. nih.gov

A hypothetical reaction of this compound with morpholine could yield the corresponding N-morpholinyl amidine derivative. The selection of the amine and reaction conditions would influence the reaction's success and yield.

Table 1: Examples of Transesterification and Amidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol/cat. NaOMe | Mthis compound |

| This compound | Benzyl alcohol/cat. H₂SO₄ | Benzyl 4-amino-3-nitrobenzimidate |

| This compound | Morpholine | 4-(4-amino-3-nitrophenyl)-morpholine-4-carboximidamide |

| This compound | Aniline | N-phenyl-4-amino-3-nitrobenzamidine |

The imidate carbon is susceptible to attack by strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium reagents). lumenlearning.comlibretexts.org This reaction would lead to the formation of a tetrahedral intermediate which, upon protonation during workup, would likely yield a secondary amine after cleavage of the ethoxy group. For example, the reaction of this compound with methylmagnesium bromide would be expected to initially form a magnesium alkoxide intermediate, which upon acidic workup would yield N-(1-(4-amino-3-nitrophenyl)ethyl)amine. The specific outcome can be influenced by the nature of the organometallic reagent and the reaction conditions. youtube.compharmacy180.com

Functionalization of the Aromatic Ring System

The substituted benzene (B151609) ring of this compound presents opportunities for further functionalization through aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS on this molecule is dictated by the competing directing effects of the strongly activating ortho,para-directing amino group and the strongly deactivating meta-directing nitro group. wikipedia.orglibretexts.orgrsc.orgsemanticscholar.org The amino group, being a powerful activating group, will dominate the directing effect, favoring substitution at the positions ortho and para to it (positions 5 and 6). The nitro group will deactivate the entire ring, but its deactivating effect will be most pronounced at the positions ortho and para to it (positions 2 and 4). Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is para to the amino group and meta to the nitro group. youtube.com

For example, bromination of this compound with bromine in acetic acid would be expected to yield Ethyl 4-amino-5-bromo-3-nitrobenzimidate as the major product.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. wikipedia.orgnih.govlibretexts.org If a suitable leaving group, such as a halogen, were present on the ring, it could be displaced by a nucleophile. For instance, if the starting material was Ethyl 4-amino-2-chloro-3-nitrobenzimidate, the chlorine atom would be readily displaced by nucleophiles like alkoxides, amines, or thiolates, due to activation by the para-nitro group. tandfonline.comyoutube.com

Table 2: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Electrophilic Bromination | Br₂/CH₃COOH | Ethyl 4-amino-5-bromo-3-nitrobenzimidate |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Ethyl 4-amino-3,5-dinitrobenzimidate |

| Nucleophilic Substitution (on a 2-chloro analogue) | NaOCH₃ | Ethyl 4-amino-2-methoxy-3-nitrobenzimidate |

To introduce further diversity, the aromatic ring can be functionalized using transition metal-catalyzed cross-coupling reactions. This typically requires the presence of a halide or triflate group on the aromatic ring. For example, if Ethyl 4-amino-5-bromo-3-nitrobenzimidate (the product of bromination) were subjected to a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst, a biaryl derivative could be synthesized. mdpi.comresearchgate.net Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce alkenyl, alkynyl, and amino substituents, respectively. nobelprize.orgacs.orgnih.gov

Design and Synthesis of Novel Analogues

The scaffold of this compound can serve as a starting point for the design and synthesis of novel analogues with potential biological activity. A particularly relevant strategy involves the reductive cyclization of the ortho-nitroamino functionality to form a benzimidazole (B57391) ring system. organic-chemistry.orgsemanticscholar.orgrsc.orgpcbiochemres.comelsevierpure.com This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146), tin(II) chloride, or catalytic hydrogenation.

For example, reduction of the nitro group of this compound would yield the corresponding ortho-diamine. This diamine could then be cyclized with various one-carbon synthons (e.g., aldehydes, orthoesters, or cyanogen bromide) to afford a range of 2-substituted benzimidazoles. The imidate functionality could be hydrolyzed to the corresponding carboxylic acid or ester prior to or after the benzimidazole formation, providing further points for diversification.

Benzimidazole derivatives are known to be potent inhibitors of various kinases, and this synthetic route could be exploited to generate libraries of novel compounds for screening as, for example, Rho kinase or RAF kinase inhibitors. nih.govnih.govdigitellinc.comacs.org The substituents on the benzimidazole ring could be varied to optimize potency and selectivity.

Structure-Reactivity Relationships within Analogous Series

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in organic chemistry. nih.gov For analogues of this compound, this relationship is primarily governed by the electronic and steric effects of different substituents on the aromatic ring. These substituents can significantly influence the reactivity of the functional groups, namely the amino, nitro, and benzimidate moieties.

The reactivity of aromatic compounds can be quantitatively assessed through various experimental and theoretical approaches. nih.gov For instance, the electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the benzene ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. In the case of this compound analogues, modifications to the aromatic ring can impact the reactivity of the amino group in acylation or alkylation reactions, as well as the susceptibility of the ring to further substitution.

Key research findings indicate that the introduction of electron-withdrawing groups, such as additional nitro groups or halogens, would be expected to decrease the electron density on the aromatic ring. This would, in turn, decrease the nucleophilicity of the amino group, making it less reactive towards electrophiles. Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy groups, would increase the electron density, enhancing the nucleophilicity of the amino group.

The table below illustrates the predicted effects of various substituents on the reactivity of this compound analogues.

| Substituent (R) | Position | Electronic Effect | Predicted Impact on Amino Group Nucleophilicity | Predicted Impact on Aromatic Ring for Electrophilic Substitution |

| -OCH3 | 5 | Electron-donating | Increase | Activating |

| -Cl | 5 | Electron-withdrawing | Decrease | Deactivating |

| -CH3 | 6 | Electron-donating | Increase | Activating |

| -NO2 | 6 | Electron-withdrawing | Decrease | Deactivating |

Combinatorial and Parallel Synthesis Methodologies

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large libraries of related compounds, which is highly valuable in drug discovery and materials science. wikipedia.orgumd.edu These techniques can be effectively applied to generate a diverse library of this compound analogues for screening and optimization studies.

Parallel synthesis, a subset of combinatorial chemistry, involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This approach allows for the systematic modification of different parts of the this compound scaffold. For instance, a library of analogues can be generated by reacting a common this compound precursor with a variety of acylating or alkylating agents to modify the amino group.

A general workflow for the parallel synthesis of an this compound analogue library would involve the following steps:

Immobilization: The starting material, a suitable precursor to this compound, is attached to a solid support.

Diversification: The immobilized precursor is then distributed into a multi-well plate, and a different reactant is added to each well to introduce diversity.

Cleavage: After the reactions are complete, the desired products are cleaved from the solid support.

Purification and Analysis: The resulting library of compounds is then purified and characterized.

The following table provides a hypothetical example of a combinatorial library that could be generated from an this compound scaffold.

| Scaffold | Reagent 1 (R1-COCl) | Reagent 2 (R2-X) | Resulting Analogue |

| This compound | Acetyl chloride | - | Ethyl 4-acetamido-3-nitrobenzimidate |

| This compound | Benzoyl chloride | - | Ethyl 4-benzamido-3-nitrobenzimidate |

| This compound | - | Methyl iodide | Ethyl 4-(methylamino)-3-nitrobenzimidate |

| This compound | - | Benzyl bromide | Ethyl 4-(benzylamino)-3-nitrobenzimidate |

The application of these high-throughput methodologies can significantly accelerate the discovery of new derivatives with desired chemical and physical properties.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Properties

Detailed computational investigations are crucial for characterizing the electronic nature of a molecule like Ethyl 4-amino-3-nitrobenzimidate. Such studies would typically involve a variety of analyses to provide a holistic understanding of its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Geometries and Energies

The foundational step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT calculations, using a suitable functional and basis set, would yield the lowest energy conformation. This process provides key data such as bond lengths, bond angles, and dihedral angles. The calculated total energy is a critical indicator of the molecule's thermodynamic stability. At present, no published studies have reported these fundamental geometric and energetic parameters for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. For this compound, the specific energy levels of the HOMO and LUMO, as well as their distribution across the molecule, have not been computationally determined and reported.

Charge Distribution and Electrostatic Potential Analysis

Understanding how charge is distributed within a molecule is essential for predicting its behavior in chemical reactions. Methods such as Natural Bond Orbital (NBO) analysis can provide detailed information on the partial charges on each atom. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting sites of chemical attack and understanding non-covalent interactions. Regrettably, no such charge distribution or MEP analyses for this compound are available in the scientific literature.

Reaction Pathway Modeling and Energetic Profiles

Computational modeling can be used to simulate chemical reactions, providing a detailed understanding of the transformation process at a molecular level. This includes the identification of transition states and the calculation of activation energies, which are crucial for predicting reaction rates and mechanisms.

Transition State Characterization for Key Transformations

For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, computational chemistry could be used to locate the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. The geometry and energy of the transition state are vital for understanding the mechanism of a reaction. There are currently no published studies that characterize the transition states for reactions involving this compound.

Solvent Effects and Environmental Influence on Reaction Energetics

The surrounding environment, particularly the solvent, can have a significant impact on the energetics and pathway of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the stability of reactants, products, and transition states. This allows for a more realistic prediction of reaction outcomes in a solution phase. The influence of solvent effects on the reaction energetics of this compound has not been a subject of computational investigation in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. Conformational analysis of this compound involves identifying the stable geometries (energy minima) and the energy barriers for conversion between them.

Conformational Analysis: The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C-N bond of the amino group, the C-N bond of the nitro group, the C-C bond connecting the imidate group to the benzene (B151609) ring, and the bonds within the ethyl group of the imidate functionality.

Computational methods, such as DFT, are employed to systematically explore these rotational degrees of freedom. By calculating the potential energy surface as a function of the torsional (dihedral) angles, stable conformers can be identified. For instance, the orientation of the amino and nitro groups relative to the benzene ring can significantly influence the molecule's electronic structure and reactivity. Intramolecular hydrogen bonding between the amino group and the oxygen of the nitro group is a potential stabilizing interaction that would favor a more planar conformation of that portion of the molecule.

Molecular Dynamics Simulations: While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound at a given temperature. MD simulations solve Newton's equations of motion for the atoms of the molecule, offering a trajectory of their positions and velocities over time.

These simulations can reveal how the molecule vibrates and undergoes conformational changes in a simulated environment (e.g., in a solvent or in the gas phase). For this compound, MD simulations could elucidate the flexibility of the ethyl imidate side chain and the dynamics of the amino and nitro group rotations. This information is crucial for understanding how the molecule might interact with its environment or with other molecules.

Prediction of Spectroscopic Parameters (Theoretical Aspects)

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectral properties of yet-to-be-synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods has become a standard practice. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose.

The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)). researchgate.netmdpi.com Following geometry optimization, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for both ¹H and ¹³C nuclei can provide a theoretical spectrum that can be compared with experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental shifts can point to specific conformational or electronic features not fully captured by the computational model.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Amino) | 7.5 - 8.5 | C (Benzene) | 115 - 150 |

| H (Aromatic) | 6.5 - 8.0 | C (Imidate C) | 160 - 170 |

| H (Ethyl CH₂) | 4.0 - 4.5 | C (Ethyl CH₂) | 60 - 70 |

| H (Ethyl CH₃) | 1.2 - 1.6 | C (Ethyl CH₃) | 10 - 20 |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual predicted values would be obtained from specific quantum chemical calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical frequency analysis can predict the wavenumbers and intensities of these vibrations, providing a theoretical vibrational spectrum.

This analysis is typically performed at the same level of theory used for geometry optimization. The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a Hessian matrix. Diagonalization of this matrix gives the vibrational frequencies and the corresponding normal modes.

For this compound, theoretical vibrational analysis can help in assigning the absorption bands in an experimental IR or Raman spectrum to specific molecular motions. For example, characteristic stretching frequencies for the N-H bonds of the amino group, the N=O bonds of the nitro group, the C=N bond of the imidate group, and the C-O bond of the ethyl ether linkage can be predicted.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | 3300 - 3400 |

| Amino (N-H) | Asymmetric Stretch | 3400 - 3500 |

| Nitro (N=O) | Symmetric Stretch | 1300 - 1370 |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1560 |

| Imidate (C=N) | Stretch | 1640 - 1690 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch | 1050 - 1150 |

Note: These are typical frequency ranges. The exact calculated values may be scaled by an empirical factor to better match experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, which correspond to the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of UV or visible light.

The calculation provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system, which is influenced by the electron-donating amino group and the electron-withdrawing nitro and imidate groups.

Analysis of the molecular orbitals involved in the main electronic transitions can provide insights into the nature of the electronic structure. For instance, transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often of particular interest. mdpi.com

Table 3: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 350 - 400 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | 280 - 320 | > 0.05 | HOMO-1 → LUMO |

| S₀ → S₃ | 230 - 260 | > 0.2 | HOMO → LUMO+1 |

Note: The values presented are for illustrative purposes and would be dependent on the specific computational methodology and simulated solvent environment.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of Ethyl 4-amino-3-nitrobenzimidate and to understand the intricate network of covalent bonds, multi-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show correlations between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. This is crucial for assigning the carbon resonances of the aromatic ring and the ethyl group by linking them to their known proton signals.

While specific spectral data for this compound is not widely published, related structures provide insight into the expected chemical shifts. For example, in similar aromatic systems, aromatic protons typically resonate between δ 6.0 and 8.5 ppm, while the ethyl group protons would appear further upfield. rsc.orgrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Group | CH₃ | 1.2 - 1.5 | 14 - 15 |

| Ethyl Group | CH₂ | 4.2 - 4.5 | 60 - 62 |

| Aromatic Ring | C-H | 7.0 - 8.5 | 115 - 150 |

| Amino Group | N-H | 5.0 - 7.0 | - |

| Benzimidate | C=N | - | 160 - 165 |

| Nitro Group | - | - | - |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Quantitative NMR (qNMR) for Purity and Yield Assessment

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a sample. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound in a sample can be determined without the need for a calibration curve specific to the compound. This technique is invaluable for assessing the yield of a chemical reaction and for certifying the purity of reference materials.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and in deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₀N₂O₄. nih.gov The monoisotopic mass of this compound is calculated to be 210.0641 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the parent ions) are selected and then fragmented. The resulting fragment ions (daughter ions) are then analyzed. This process provides detailed structural information. For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) from the ester, the nitro group (-NO₂), or cleavage of the benzimidate ring. The fragmentation of related compounds, such as ethyl 4-(dimethylamino)-3-nitrobenzoate, has been studied, providing a basis for predicting the fragmentation pathways of the title compound. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 211.0713 |

| [M+Na]⁺ | 233.0532 |

| [M+K]⁺ | 249.0272 |

Note: m/z = mass-to-charge ratio. These are predicted values.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Table 3: Illustrative Crystallographic Parameters from a Related Compound (Ethyl 4-ethylamino-3-nitrobenzoate) nih.govnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2360 (8) |

| b (Å) | 16.180 (3) |

| c (Å) | 8.4890 (17) |

| β (°) | 95.80 (3) |

| Volume (ų) | 578.8 (2) |

| Z | 2 |

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation, identification, and quantification of "this compound" and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. A robust, stability-indicating HPLC method is essential for the quality control of "this compound".

Method development for this compound would typically involve a reversed-phase approach, which is well-suited for the analysis of moderately polar aromatic compounds. A typical HPLC method for a related compound, which could be adapted for "this compound," is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with formic acid) |

| Gradient | Optimized to separate the main peak from impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 340 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The development and validation of such a method would involve assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of routine purity analysis.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile organic compounds. In the context of "this compound" synthesis, GC is crucial for monitoring the presence of volatile starting materials, residual solvents, and any volatile byproducts that may have formed during the reaction.

The synthesis of nitroaromatic compounds can sometimes lead to the formation of volatile impurities through side reactions or degradation. For example, incomplete nitration or side-chain reactions could result in byproducts that are more volatile than the main product.

A general GC-MS method for analyzing potential volatile impurities would involve:

| Parameter | Condition |

| Column | DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This technique allows for the sensitive detection and identification of trace-level volatile impurities, ensuring the final product meets the required purity specifications.

Applications and Utility in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

Ethyl 4-amino-3-nitrobenzimidate serves as a crucial building block in the construction of more complex molecular architectures. The presence of three distinct functional groups—the amino, nitro, and ethyl imidate moieties—on the aromatic ring provides multiple reaction sites for further chemical transformations.

The strategic positioning of the functional groups on this compound allows for sequential and regioselective reactions. For instance, the amino group can be readily acylated, alkylated, or used as a directing group in electrophilic aromatic substitution. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, opening pathways to vicinal diamines which are precursors to various heterocyclic structures. The ethyl imidate group can be hydrolyzed to an ester or converted to other functional groups, adding to the synthetic versatility of the molecule.

While specific applications in advanced organic materials are not extensively documented in the public domain, the electronic properties of this compound suggest its potential as a precursor for such materials. The combination of an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system. This electronic arrangement is a common design feature in molecules developed for nonlinear optics, organic electronics, and dye-sensitized solar cells. Further polymerization or incorporation into larger conjugated systems could lead to materials with interesting photophysical and electronic properties.

Contributions to Heterocyclic Chemistry Methodologies

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing the benzimidazole (B57391) scaffold.

The reduction of the nitro group in this compound would yield ethyl 3,4-diaminobenzimidate. This ortho-phenylenediamine derivative is a key precursor to benzimidazoles. Cyclocondensation of this diamine with various electrophiles, such as aldehydes or carboxylic acids (or their derivatives), would lead to the formation of 2-substituted benzimidazoles. Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov

For example, reaction with an aldehyde (RCHO) would yield a 2-substituted benzimidazole, a structural motif found in numerous pharmaceuticals.

The reactivity of the imidate functionality offers alternative synthetic routes to heterocyclic systems compared to more traditional starting materials like carboxylic acids or nitriles. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a classical method for preparing imidates. wikipedia.orgorganic-chemistry.org Therefore, a plausible synthetic route to this compound is the Pinner reaction of 4-amino-3-nitrobenzonitrile (B23877) with ethanol (B145695). nih.govsigmaaldrich.com

Integration into Modern Synthetic Methodologies

The structure of this compound makes it amenable to a variety of modern synthetic transformations. The aromatic ring and its substituents can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

Furthermore, the amino and nitro groups can be manipulated using a wide range of modern reagents and catalytic systems to achieve high selectivity and yield. For example, chemoselective reduction of the nitro group in the presence of other reducible functional groups is a well-established field with numerous methodologies that could be applied to this substrate.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comnih.govmdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them valuable tools in drug discovery and materials science. nih.govresearchgate.netbeilstein-journals.org

The general structure of this compound, containing nucleophilic (amino group) and electrophilic centers, as well as a reactive imidate functionality, suggests its potential as a substrate in various MCRs. Imidates are known to participate in cycloaddition reactions and can act as precursors to amidines, which are themselves useful in heterocyclic synthesis.

However, a comprehensive review of the scientific literature reveals a lack of specific studies detailing the use of this compound in multicomponent reactions. While the synthesis of various heterocyclic systems, such as benzimidazoles and other N-heterocycles, often employs MCR strategies, researchgate.netnih.govrsc.orgkubikat.org there are no documented examples that specifically utilize this particular benzimidate. The potential applications remain largely theoretical until further research is conducted.

Catalytic Applications as a Ligand Precursor or Substrate

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal-catalyzed transformations. Compounds containing nitrogen, such as amines and imines, are common ligand motifs due to their ability to coordinate with a wide range of metal centers.

This compound possesses both an amino group and an imine-like functionality within the imidate group, making it a candidate for investigation as a ligand precursor. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could potentially be tuned by the presence of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring. For instance, benzimidazole-based ligands have been shown to be effective in copper-catalyzed azide-alkyne cycloaddition reactions. nih.gov Additionally, zinc benzamidinate complexes have demonstrated catalytic activity in the ring-opening polymerization of lactide. rsc.org

Despite this potential, there is a notable absence of published research on the use of this compound as a ligand or ligand precursor in catalysis. The synthesis of metal complexes with related structures, such as those derived from benzimidazole imines, has been reported, and these complexes have been investigated for their biological and catalytic activities. nih.govnih.gov However, specific studies involving this compound are not available in the current scientific literature. The exploration of its coordination chemistry and the catalytic performance of its metal complexes remains an open area for future research.

Future Directions and Emerging Research Avenues

Interdisciplinary Research Integrating Computational and Experimental ApproachesComputational studies, which could predict the properties and reactivity of Ethyl 4-amino-3-nitrobenzimidate, would need to be followed by experimental validation. Currently, neither computational nor experimental data for this specific compound is available in the public domain.

It is important to distinguish this compound from the similarly named compound, Ethyl 4-amino-3-nitrobenzoate . While research exists for the benzoate (B1203000) derivative, its chemical properties and reactivity are different from that of a benzimidate. Therefore, data for the benzoate cannot be extrapolated to the benzimidate.

Future research efforts would logically begin with the successful synthesis and characterization of this compound. Once this has been accomplished, the scientific community can then begin to explore its chemical landscape and potential for new discoveries and applications.

Q & A

Q. What are the established synthetic routes for Ethyl 4-amino-3-nitrobenzimidate, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related nitrobenzimidate derivative was synthesized by reacting ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in tetrahydrofuran (THF) at room temperature for 24 hours, using triethylamine as a base . Key parameters include:

- Solvent choice : THF is preferred for its ability to dissolve nitroaromatic intermediates.

- Stoichiometry : Excess amine (2.0 equiv.) and base (3.0 equiv.) ensure complete substitution.

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress.

- Workup : Quenching with ice-water precipitates the product, followed by recrystallization (e.g., ethanol) for purification.

Table 1: Example Synthesis Parameters

| Parameter | Value/Detail | Reference |

|---|---|---|

| Solvent | THF | |

| Reaction Time | 24 hours | |

| Purification Method | Recrystallization (ethanol) |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify aromatic protons, amino groups, and ester functionalities. For example, aromatic protons in nitrobenzimidates typically resonate at δ 7.5–8.5 ppm, while ester methyl groups appear at δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and functional groups.

- FT-IR : Absorption bands for nitro (∼1520 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) groups are critical .

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards.

Q. What are the key considerations in designing experiments to study the reactivity of this compound?

- Methodological Answer :

- Variable Control : Independent variables (e.g., solvent polarity, temperature) and dependent variables (e.g., yield, purity) must be defined. For nitro-group reactions, polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution .

- Reagent Compatibility : Ensure amines or nucleophiles are compatible with the nitro group to avoid side reactions (e.g., reduction).

- Safety Protocols : Nitro compounds are often explosive; inert atmospheres and controlled temperatures are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors to Test : Solvent (THF vs. DMF), temperature (0°C to reflux), and catalyst (e.g., DMAP for esterification).

- Response Variables : Yield (gravimetric analysis), purity (HPLC area %).

- Statistical Analysis : ANOVA identifies significant factors. For instance, elevated temperatures may accelerate substitution but risk nitro-group decomposition .

Table 2: Example Optimization Results

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C, 24 h | 78 | 95 |

| DMF, 50°C, 12 h | 85 | 90 |

Q. How should discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthesized and literature compounds be resolved?

- Methodological Answer :

- Literature Cross-Validation : Use SciFinder or Reaxys to compare reported shifts for analogous compounds (e.g., ethyl 4-fluoro-3-nitrobenzoate δ 8.2 ppm for aromatic H) .

- Isotopic Labeling : Deuteration of specific protons can resolve overlapping peaks.

- Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts; compare with experimental data .

Q. What computational methods predict the stability and reactivity of this compound in different environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water vs. THF) to assess hydrolytic stability .

- Frontier Molecular Orbital (FMO) Analysis : Identify sites of nucleophilic/electrophilic attack (e.g., nitro group as electron-withdrawing).

- Thermogravimetric Analysis (TGA) : Complement computational data with experimental decomposition profiles.

Q. What strategies evaluate the potential of this compound in synthesizing biologically active heterocycles?

- Methodological Answer :

- Retrosynthetic Analysis : Target benzimidazoles or benzoxazoles by reducing the nitro group to an amine, followed by cyclization .

- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell lines. For example, nitroaromatic intermediates are precursors to antiparasitic agents .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy vs. methyl groups) to correlate structure with bioactivity.

Guidance for Data Reporting

- Raw Data Inclusion : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be appended, while processed data (e.g., integration values) are in the main text .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and discuss instrumental limits (e.g., NMR resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.